

Non-Radioactive Detection of H3K36 Methylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the non-radioactive detection of Histone H3 lysine 36 (H3K36) methylation. This epigenetic mark is crucial for regulating gene expression, DNA repair, and mRNA splicing, making its accurate detection essential for advancing research and therapeutic development.

This guide covers a range of widely used non-radioactive techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Western Blotting, Immunofluorescence, and Chromatin Immunoprecipitation (ChIP). Each section includes an overview of the method, detailed experimental protocols, and quantitative data to facilitate comparison and selection of the most appropriate technique for your research needs.

Key Signaling Pathways in H3K36 Methylation

The methylation of H3K36 is a dynamic process regulated by histone methyltransferases (writers) and demethylases (erasers). Understanding these pathways is critical for interpreting experimental results.



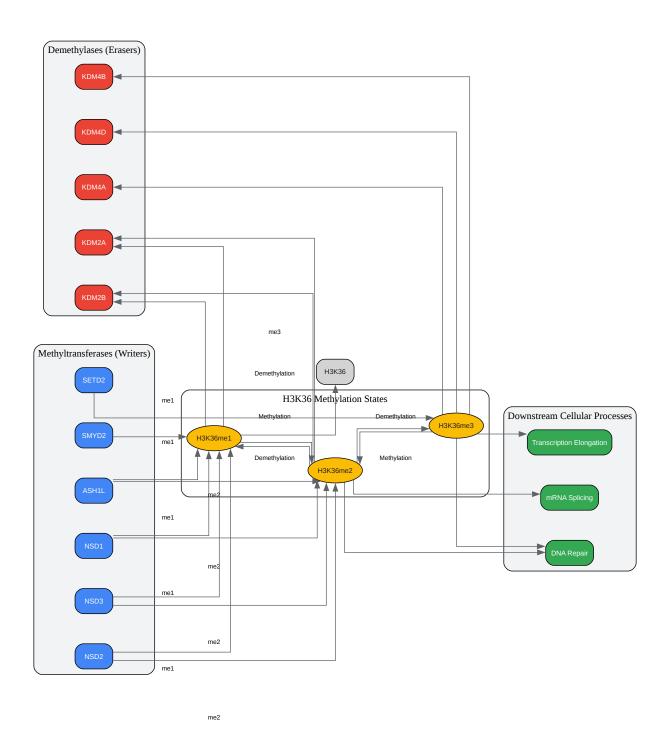


Figure 1: H3K36 Methylation Regulatory Pathway.



Quantitative Data Summary

The following table summarizes key quantitative parameters for various non-radioactive H3K36 methylation detection methods, allowing for a direct comparison of their performance characteristics.

Method	Target	Detection Limit	Dynamic Range	Assay Time	Throughp ut	Reference
ELISA	H3K36me1	0.5 ng/well	1-20 ng/well	~2.5 hours	High	[1]
H3K36me2	0.5 ng/well	1-20 ng/well	~2.5 hours	High	[2]	
H3K36me3	2 ng/well (Colorimetr ic)	20 ng - 5 μ g/well	~2.5 hours	High	[3]	_
H3K36me3	0.4 ng/well (Fluoromet ric)	5 ng - 2 μ g/well	~2.5 hours	High	[4]	_
AlphaLISA	H3K36me2	Not specified	EC50: 36.07 nM (peptide)	~3 hours	High	[5]
TR-FRET	H3K36me2	Not specified	Not specified	~2-4 hours	High	[6]

Application Note 1: ELISA for H3K36 Methylation Principle

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For H3K36 methylation, a sandwich ELISA format is commonly used. Histones are extracted from cells or tissues and bound to a microplate well coated with a capture antibody specific for total histone H3. A detection antibody that specifically recognizes the methylated form of H3K36 (me1, me2, or me3) is then added. This antibody is either directly conjugated to an



enzyme, such as horseradish peroxidase (HRP), or is detected by a secondary enzyme-conjugated antibody. The addition of a substrate results in a colorimetric or fluorometric signal that is proportional to the amount of H3K36 methylation.

Experimental Protocol: Colorimetric Detection of H3K36me3

This protocol is adapted from commercially available ELISA kits and provides a general workflow.[3]

Materials:

- Histone extracts from cell or tissue samples
- ELISA plate pre-coated with anti-histone H3 antibody
- Capture Antibody (specific for H3K36me3)
- Detection Antibody (HRP-conjugated)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Substrate solution (e.g., TMB)
- Stop Solution (e.g., 2N H₂SO₄)
- Microplate reader

- Histone Extraction: Extract histones from cells or tissues using a suitable histone extraction protocol.
- Binding: Add 1-2 μg of histone extracts to each well of the coated microplate. Add provided positive control to designated wells. Incubate for 60-90 minutes at 37°C.
- Washing: Wash each well three times with 150 µL of Wash Buffer.

Methodological & Application





- Capture Antibody Incubation: Add 50 μL of the diluted Capture Antibody to each well and incubate for 60 minutes at room temperature.
- Washing: Repeat the washing step as in step 3.
- Detection Antibody Incubation: Add 50 μL of the diluted Detection Antibody to each well and incubate for 30 minutes at room temperature.
- Washing: Wash each well five times with 150 μL of Wash Buffer.
- Signal Development: Add 100 μ L of the substrate solution to each well and incubate for 2-10 minutes at room temperature in the dark.
- Stopping Reaction: Add 50 μL of Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.



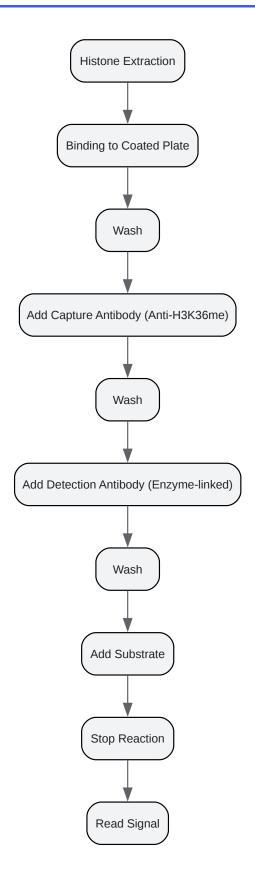


Figure 2: ELISA Experimental Workflow.



Application Note 2: AlphaLISA for H3K36 Methylation Principle

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay technology.[7] The assay utilizes two types of beads: Donor beads and Acceptor beads. For H3K36 methylation detection, Streptavidin-coated Donor beads bind to a biotinylated anti-histone H3 antibody, while Acceptor beads are coated with an antibody specific for the methylated H3K36 mark. When both antibodies bind to the same histone protein, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the emitted light is proportional to the level of H3K36 methylation.

Experimental Protocol: Detection of H3K36me2

This protocol is based on the principles of the AlphaLISA technology and available information on H3K36me2 detection kits.[2][5][7][8][9][10]

Materials:

- · Cells cultured in a 384-well plate
- AlphaLISA Lysis Buffer
- AlphaLISA Histone Extraction Buffer
- AlphaLISA Detection Buffer
- Anti-H3K36me2 Acceptor beads
- Streptavidin-Donor beads
- Biotinylated anti-Histone H3 (C-terminus) Antibody
- Microplate reader capable of AlphaLISA detection



- Cell Culture and Treatment: Seed cells in a 384-well plate and treat with compounds of interest.
- Cell Lysis: Add 5 μL of AlphaLISA Lysis Buffer to each well. Incubate for 15 minutes at room temperature.
- Histone Extraction: Add 10 μ L of AlphaLISA Histone Extraction Buffer to each well. Incubate for 10 minutes at room temperature.
- Detection Mix Preparation: Prepare a 5X mix of Anti-H3K36me2 Acceptor beads and Biotinylated anti-Histone H3 Antibody in AlphaLISA Detection Buffer.
- Detection Mix Addition: Add 10 μ L of the 5X detection mix to each well. Incubate for 60 minutes at room temperature.
- Donor Bead Addition: Add 10 μ L of Streptavidin-Donor beads to each well under subdued light.
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition: Read the plate on an AlphaLISA-compatible microplate reader.



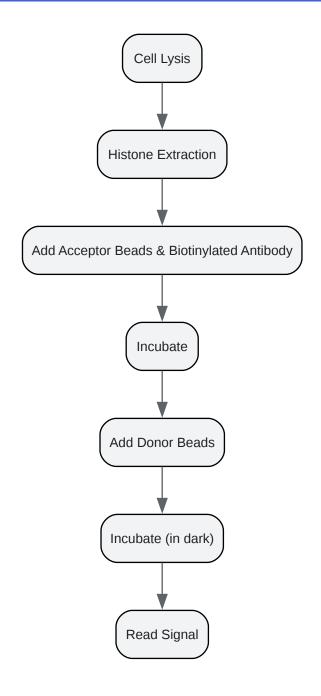


Figure 3: AlphaLISA Experimental Workflow.

Application Note 3: TR-FRET for H3K36 Methylation Principle

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET) to create a sensitive and robust assay format.[11] The assay employs a donor fluorophore (typically a lanthanide, like



Europium or Terbium) and an acceptor fluorophore. For H3K36 methylation detection, a Terbium-labeled antibody specific for total histone H3 can be used as the donor, and a fluorescently labeled antibody (e.g., with d2) specific for the methylated H3K36 as the acceptor. When both antibodies bind to the same histone, the donor and acceptor are in close proximity. Excitation of the donor lanthanide results in energy transfer to the acceptor, which then emits light at a specific wavelength. The time-resolved detection minimizes background fluorescence, leading to high signal-to-noise ratios.

Experimental Protocol: Detection of H3K36me2

This protocol is a general guide based on TR-FRET principles and available HTRF® (Homogeneous Time Resolved Fluorescence) kits for histone modifications.[4][6][12][13]

Materials:

- Cells lysed to obtain histone extracts
- Terbium (Tb)-cryptate labeled anti-Histone H3 antibody (Donor)
- d2-labeled anti-H3K36me2 antibody (Acceptor)
- Detection Buffer
- 384-well low-volume microplate
- TR-FRET compatible microplate reader

- Prepare Cell Lysate: Lyse cells using a suitable buffer to release nuclear proteins.
- Assay Reaction: In a 384-well plate, add in the following order:
 - 5 μL of cell lysate or histone extract.
 - \circ 5 μ L of a premix of the Tb-labeled anti-H3 antibody and d2-labeled anti-H3K36me2 antibody in detection buffer.



- Incubation: Incubate the plate for 2 to 4 hours at room temperature, protected from light.
- Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (typically 50-150 μs) following excitation (e.g., 320-340 nm).
- Data Analysis: Calculate the ratio of the acceptor signal to the donor signal and multiply by 10,000.

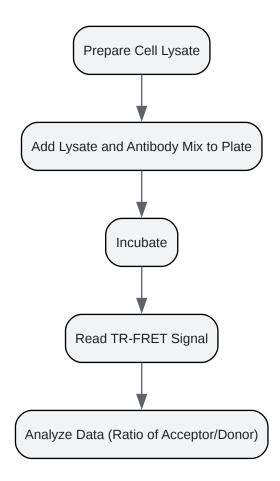


Figure 4: TR-FRET Experimental Workflow.

Application Note 4: Western Blot for H3K36 Methylation Principle



Western blotting is a widely used technique to detect specific proteins in a sample. For H3K36 methylation, total histones are extracted and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific for the desired H3K36 methylation state (me1, me2, or me3). An enzyme-conjugated secondary antibody that recognizes the primary antibody is then added. Finally, a substrate is applied that reacts with the enzyme to produce a chemiluminescent or colorimetric signal, which can be captured on film or with a digital imager.

Experimental Protocol

This is a general protocol and may require optimization for specific antibodies and cell types.

Materials:

- Histone extracts
- SDS-PAGE gels (e.g., 15% or 4-20% gradient)
- · Running buffer
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against H3K36me1, me2, or me3
- HRP-conjugated secondary antibody
- Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
- Enhanced chemiluminescence (ECL) substrate
- Imaging system (e.g., film or digital imager)

Methodological & Application





- Sample Preparation: Mix histone extracts with Laemmli sample buffer and boil for 5 minutes.
- Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with wash buffer.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 6.
- Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the signal using an imaging system.



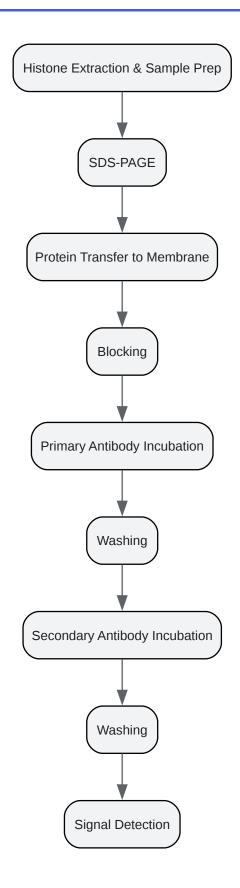


Figure 5: Western Blot Experimental Workflow.



Application Note 5: Immunofluorescence for H3K36 Methylation Principle

Immunofluorescence (IF) is a technique used to visualize the presence and subcellular localization of a specific protein within a cell. For H3K36 methylation, cells are fixed and permeabilized to allow antibodies to access the nuclear proteins. A primary antibody specific for the H3K36 methylation state of interest is applied, followed by a secondary antibody conjugated to a fluorophore. The fluorescent signal is then visualized using a fluorescence microscope, revealing the localization and relative abundance of the histone modification within the nucleus.

Experimental Protocol

This is a general protocol for adherent cells and may require optimization.

Materials:

- · Cells grown on coverslips or in imaging plates
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking solution (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
- Primary antibody against H3K36me1, me2, or me3
- Fluorophore-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope



- Cell Culture: Grow cells on sterile coverslips or in imaging plates.
- Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
- · Washing: Wash cells three times with PBS.
- Permeabilization: Incubate cells with permeabilization buffer for 10 minutes at room temperature.
- · Washing: Wash cells three times with PBS.
- Blocking: Block cells with blocking solution for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash cells three times with PBS.
- Secondary Antibody Incubation: Incubate cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
- Washing: Wash cells three times with PBS in the dark.
- Counterstaining: Incubate cells with DAPI for 5 minutes to stain the nuclei.
- Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium and visualize using a fluorescence microscope.



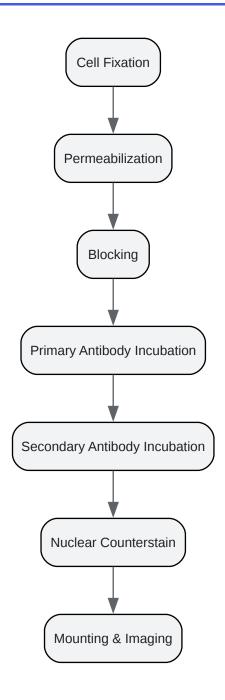


Figure 6: Immunofluorescence Experimental Workflow.

Application Note 6: Chromatin Immunoprecipitation (ChIP) for H3K36 Methylation Principle



Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell. For H3K36 methylation, cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then extracted and sheared into smaller fragments by sonication or enzymatic digestion. An antibody specific to the H3K36 methylation state of interest is used to immunoprecipitate the chromatin fragments associated with this modification. After reversing the cross-links, the purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of the histone mark at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.

Experimental Protocol

This is a generalized ChIP protocol and requires careful optimization.

Materials:

- Cultured cells
- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- Lysis buffers
- Sonication or micrococcal nuclease (MNase) for chromatin shearing
- Antibody against H3K36me1, me2, or me3
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- Proteinase K
- Reagents for DNA purification



qPCR or sequencing reagents

- Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
- Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or MNase digestion.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the H3K36 methylation state overnight at 4°C.
- Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibodychromatin complexes.
- Washing: Wash the beads extensively to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
- DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
- Analysis: Analyze the purified DNA by qPCR or prepare a library for ChIP-seq.



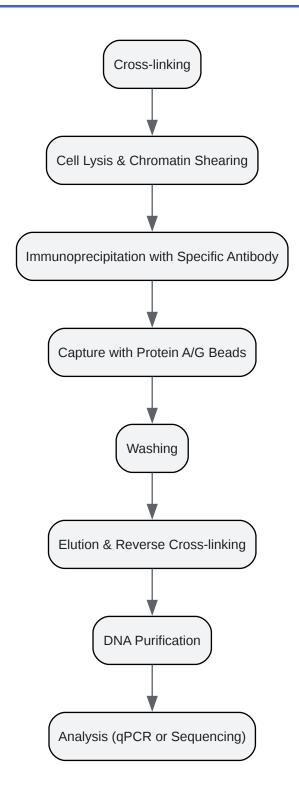


Figure 7: ChIP Experimental Workflow.



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- To cite this document: BenchChem. [Non-Radioactive Detection of H3K36 Methylation: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590272#non-radioactive-detection-methods-for-ssk36-methylation]

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